molecular formula C10H13Br2NO B2815319 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide CAS No. 1909358-87-7

3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide

Cat. No. B2815319
CAS RN: 1909358-87-7
M. Wt: 323.028
InChI Key: YEJPVFUSJYDQBT-UHFFFAOYSA-N
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Description

“1-(4-bromobut-1-en-1-yl)-3-methoxybenzene” is a chemical compound with the CAS Number: 1226484-23-6. It has a molecular weight of 241.13 .


Molecular Structure Analysis

The molecular formula of “1-(4-bromobut-1-en-1-yl)-3-methoxybenzene” is C11H13BrO .


Physical And Chemical Properties Analysis

The molecular weight of “1-(4-bromobut-1-en-1-yl)-3-methoxybenzene” is 241.12 . Other physical and chemical properties such as boiling point are not specified .

Scientific Research Applications

  • Structural Characterization and Hydrogen Bonding : A study by (Böck et al., 2021) focuses on the synthesis and structural characterization of related compounds. This research highlights the importance of different sites of protonation and how they influence intermolecular hydrogen bonding patterns, which is crucial in understanding the chemical behavior of such compounds.

  • Photodynamic Therapy Applications : Another application of related compounds is in photodynamic therapy for cancer treatment. A study by (Pişkin et al., 2020) describes the synthesis and characterization of new zinc phthalocyanine derivatives, highlighting their potential in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield.

  • Cholinesterase Inhibition and Alzheimer's Disease Treatment : The compound's analogues have been studied for their potential in treating Alzheimer's Disease. Research by (Korábečný et al., 2010) discusses the synthesis and evaluation of a related compound as a cholinesterase inhibitor, indicating its potential for Alzheimer's disease treatment.

  • Synthesis and Crystallization in Pharmaceutical Applications : The efficient synthesis route and crystallization of related compounds are explored for pharmaceutical applications. For instance, (Daver et al., 2017) describes the process development and crystallization of a novel compound, demonstrating its potential in the pharmaceutical industry.

  • Antibacterial Activity : Some derivatives of the compound have been studied for their antibacterial properties. A study by (Bogdanowicz et al., 2013) investigates the synthesis and antibacterial activity of new cyanopyridine derivatives, which can be crucial in developing new antimicrobial agents.

  • X-ray Structure Determination : The X-ray structure determination of related compounds is significant for understanding their molecular configuration. Research by (Nakamura et al., 1976) on the methyl ester hydrobromide of a related compound provides insights into its stereochemistry, which is essential in drug design and development.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

3-[(E)-4-bromobut-1-enyl]-5-methoxypyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.BrH/c1-13-10-6-9(7-12-8-10)4-2-3-5-11;/h2,4,6-8H,3,5H2,1H3;1H/b4-2+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJPVFUSJYDQBT-VEELZWTKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C=CCCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CN=CC(=C1)/C=C/CCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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